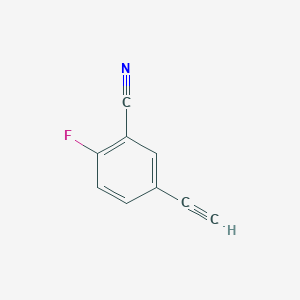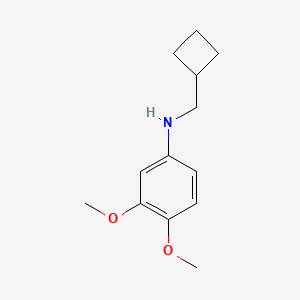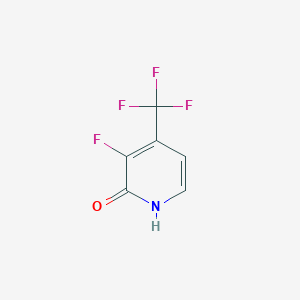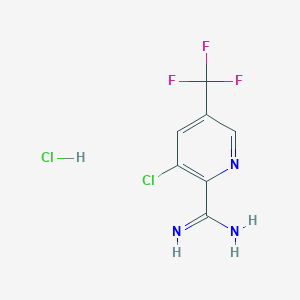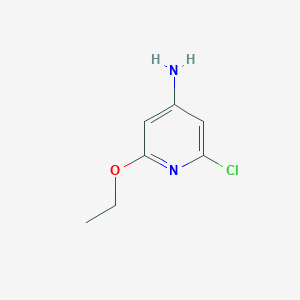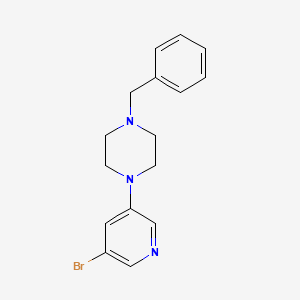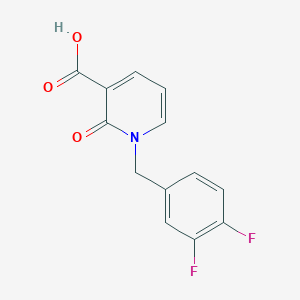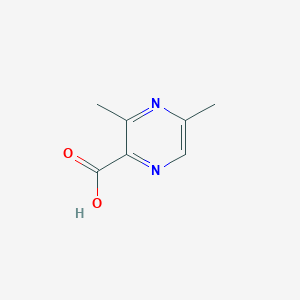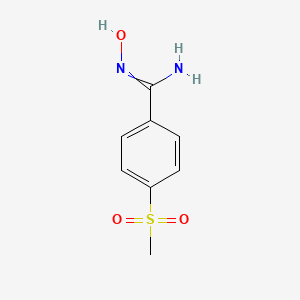
(3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid
説明
科学的研究の応用
Synthesis and Chemical Reactions
- Pyrrolidine-2,4-diones are acylated using acid chlorides and Lewis acids, leading to the formation of 3-acyltetramic acids, with boron difluoride complexes of these acids subsequently isolated (Jones et al., 1990).
- The α-C-H oxygenation of pyrrolidin-3-ol and its reaction with boronic acid nucleophiles results in cis-2-substituted pyrrolidin-3-ols, useful for synthesizing complex organic compounds (Yi et al., 2018).
- Pd(II)-catalyzed α-C(sp3)-H arylation of pyrrolidines with arylboronic acids has been developed, demonstrating applicability to various pyrrolidines and boronic acids (Spangler et al., 2015).
Molecular Interactions and Applications
- Boronic acid's interaction with phosphate anions in different phases has been studied, revealing potential applications in sensing technologies (Li et al., 2014).
- Boron(III) complexes with N-confused and N-fused porphyrins have been synthesized, showing distinct coordination environments and potential for various applications in molecular chemistry (Młodzianowska et al., 2007).
- The reactivity of boronic acids with diols has been investigated, providing insights into their reactivity and potential for chemical synthesis (Watanabe et al., 2013).
Biomedical Applications
- Boronic acid bioconjugates have been explored for affinity chromatography, showing efficient immobilization of protein ligands (Wiley et al., 2001).
- The synthesis of polymethine dyes derived from boron difluoride complexes of 3-acetyl-5,7-di(pyrrolidin-1-yl)-4-hydroxycoumarin has been reported, showing potential for biomedical imaging applications (Gerasov et al., 2008).
Sensing and Detection Applications
- A boronic acid derivative has been synthesized for use as a sequential "on-off-on" type relay fluorescence probe for Fe3+ ions and F- ions, showing potential for sensing applications in living cells (Selvaraj et al., 2019).
特性
IUPAC Name |
[3-(3-pyrrolidin-1-ylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c16-14(17)12-5-3-6-13(11-12)18-10-4-9-15-7-1-2-8-15/h3,5-6,11,16-17H,1-2,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXMHNLBJHUVMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCN2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-(Pyrrolidin-1-yl)propoxy)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



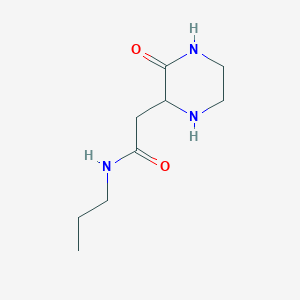
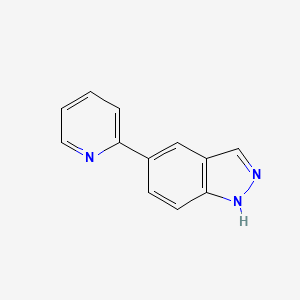
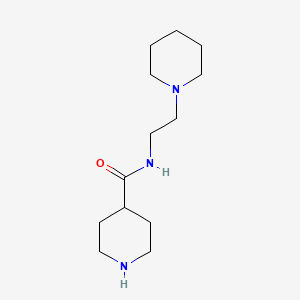
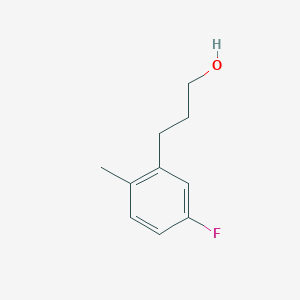
![2-Oxa-6-azaspiro[3.4]octane](/img/structure/B1395770.png)
